Diprenorphine C-11, also known as [6-O-methyl-11C]diprenorphine, is a synthetic opioid receptor antagonist primarily used in veterinary medicine to reverse the effects of potent opioids like etorphine and carfentanil. It is structurally classified as a small molecule with the chemical formula and an average molecular weight of approximately 425.57 g/mol. Diprenorphine acts on the opioid receptors in the body, specifically targeting the mu, delta, and kappa receptors, which are crucial for mediating pain and analgesic effects .
These reactions yield a radiochemical purity exceeding 98%, with specific activities ranging from 15.5 to 64 GBq/μmol depending on the synthesis method employed .
Diprenorphine C-11 exhibits significant biological activity as an opioid receptor antagonist. Its mechanism of action involves binding to opioid receptors and inhibiting their activation by endogenous opioids and exogenous opioid drugs. This antagonistic action is critical in reversing the sedative effects of potent opioids used in veterinary practices. In vivo studies demonstrate that Diprenorphine C-11 can effectively block the binding of radiolabeled opioids in brain tissues, confirming its role as a competitive antagonist .
The synthesis methods for Diprenorphine C-11 have evolved over time, focusing on efficiency and yield:
These methods have been optimized to achieve high radiochemical yields (up to 19%) while ensuring rapid production suitable for clinical applications.
Diprenorphine C-11's primary application lies in veterinary medicine as an opioid antagonist. It is particularly useful for:
Its ability to block opioid receptors makes it invaluable in both clinical settings and research environments.
Interaction studies involving Diprenorphine C-11 have demonstrated its efficacy in blocking opioid receptor activity. Notable findings include:
These studies highlight its potential for understanding opioid pharmacodynamics and receptor interactions.
Several compounds share structural or functional similarities with Diprenorphine C-11. These include:
| Compound | Type | Mechanism of Action | Primary Use |
|---|---|---|---|
| Diprenorphine C-11 | Antagonist | Blocks mu, delta, kappa receptors | Opioid reversal in veterinary |
| Naloxone | Antagonist | Blocks mu-opioid receptors | Opioid overdose reversal |
| Naltrexone | Antagonist | Blocks mu-opioid receptors | Alcohol dependence treatment |
| Buprenorphine | Partial Agonist | Activates mu; blocks kappa receptors | Pain management; addiction therapy |
Diprenorphine C-11 is unique due to its specific application in veterinary medicine and its radiolabeled form for imaging studies, distinguishing it from other opioids that primarily serve therapeutic roles in human medicine .
Diprenorphine C-11 (chemical name: 6,14-ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-(methoxy-11C)-α,α-dimethyl-, (5α,7α)-) features a molecular formula of C₂₆H₃₅NO₄ and a molecular weight of 424.6 g/mol. The compound’s core structure consists of a morphinan backbone with a cyclopropylmethyl group at the 17-position and a hydroxyl group at the 3-position (Figure 1). The isotopic labeling involves the substitution of a carbon-11 atom at the 6-methoxy group, achieved through methylation of the 6-O-desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Table 1: Key Chemical Properties of Diprenorphine C-11
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₅NO₄ |
| Molecular Weight | 424.6 g/mol |
| CAS Registry Number | 113707-17-8 |
| Isotopic Label Position | 6-methoxy group |
| Synthesis Precursor | 6-O-desmethyldiprenorphine |
The radiosynthesis typically yields a product with a radiochemical purity exceeding 95% and specific activities ranging from 1,740 to 2,500 mCi/μmol, depending on the methylation agent and purification protocol. The use of [¹¹C]methyl triflate, which offers higher reactivity compared to [¹¹C]methyl iodide, has improved both the consistency and efficiency of the labeling process in automated synthesis modules.
The development of Diprenorphine C-11 began in the 1980s, driven by the need for a high-affinity PET ligand capable of mapping opioid receptors in living subjects. Early work by Luthra et al. (1987) demonstrated the feasibility of labeling diprenorphine with carbon-11 via a two-step process: (1) synthesis of [1-¹¹C]cyclopropanecarbonyl chloride from cyclotron-produced [¹¹C]CO₂, and (2) conjugation to N-(de-cyclopropylmethyl)diprenorphine followed by lithium aluminum hydride reduction. This method achieved a radiochemical yield of 10% but faced challenges in scalability.
Advancements in automated radiosynthesis during the 2010s revolutionized production. Modern protocols utilize gas-phase [¹¹C]methyl iodide generators coupled with solid-phase extraction purification, reducing synthesis time to 30–40 minutes while maintaining specific activities above 1,700 mCi/μmol. These improvements enabled the transition from preclinical studies to human applications, particularly in addiction research.
As a non-selective opioid receptor antagonist with subnanomolar affinity (Kᵢ ≈ 0.1–0.3 nM for μ, κ, and δ receptors), Diprenorphine C-11 provides a pan-opioid receptor imaging agent. Its principal research applications include:
Figure 2: Opioid Receptor Binding Profile of Diprenorphine C-11
The compound’s slow dissociation kinetics (half-life > 60 minutes) allow for equilibrium modeling in quantitative PET analyses, though this property necessitates delayed scanning protocols to distinguish specific from non-specific binding.
The synthesis of Diprenorphine C-11 commonly employs 3-O-trityl,6-O-desmethyl-diprenorphine as a key precursor. This compound features a trityl protecting group at the 3-hydroxy position, which safeguards this site during subsequent methylation steps. The 6-hydroxy group is left unprotected (desmethylated) to allow selective radiolabeling at this position. This selective protection strategy is critical to achieve site-specific incorporation of the carbon-11 label at the 6-methoxy site through methylation reactions, ensuring the production of [6-O-methyl-11C]diprenorphine with high specificity and purity [2] [3] [6].
Stability of the precursor compound during synthesis is essential to maintain the integrity of the molecule and maximize radiochemical yield. The trityl protecting group provides steric hindrance that prevents undesired side reactions at the 3-hydroxy position, which could otherwise lead to degradation or formation of by-products. Additionally, the precursor must be stable under the conditions used for radiolabeling, including exposure to bases and elevated temperatures. The design of 3-O-trityl,6-O-desmethyl-diprenorphine balances these stability requirements with reactivity, facilitating efficient methylation and subsequent deprotection steps [2] [6].
One of the primary methods for introducing the carbon-11 label into diprenorphine involves the use of [11C]methyl iodide as the methylating agent. This approach entails selective alkylation of the 6-hydroxy group of the precursor compound with [11C]methyl iodide, typically under basic conditions to promote nucleophilic substitution. The reaction yields [6-O-methyl-11C]diprenorphine with radiochemical purities exceeding 98%. The use of [11C]methyl iodide produced via the gas phase method has been shown to improve specific activity and reproducibility, although the radiochemical yield may be somewhat reduced compared to wet methods due to inherent limitations in gas phase synthesis [1] [2] [4].
An alternative radiolabeling strategy utilizes [11C]methyl triflate, a more reactive methylating agent than [11C]methyl iodide. This method can achieve higher specific activities and improved methylation efficiency at the 6-hydroxy position of the precursor. The increased electrophilicity of [11C]methyl triflate allows for milder reaction conditions and shorter reaction times, which are advantageous given the short half-life of carbon-11. This approach has been integrated into automated radiosynthesis modules, enhancing reliability and simplifying purification and formulation procedures for clinical research applications [1] [4].
Following methylation, the trityl protecting group at the 3-hydroxy position must be removed to yield the final Diprenorphine C-11 product. Deprotection is typically achieved under acidic conditions that selectively cleave the trityl ether without compromising the radiolabeled methyl ether at the 6-position. Efficient deprotection is essential to obtain a product with high radiochemical purity and to avoid contamination with precursor or partially protected intermediates. The deprotection step is often integrated into automated synthesis protocols to streamline production and minimize manual handling [1] [6].
The choice of base significantly influences the efficiency of the methylation reaction. Sodium hydroxide is commonly used due to its strong basicity and compatibility with aqueous or mixed solvent systems, facilitating deprotonation of the 6-hydroxy group to form the reactive alkoxide intermediate. Alternatively, sodium hydride, a stronger and non-nucleophilic base, can be employed to generate the alkoxide under anhydrous conditions, potentially improving methylation yields by minimizing competing side reactions. Comparative studies indicate that sodium hydride may offer advantages in reaction efficiency but requires careful handling due to its reactivity [2] [6].
Temperature and solvent choice are critical parameters for optimizing radiolabeling yield and product stability. Elevated temperatures (typically 60–80 degrees Celsius) accelerate methylation kinetics but must be balanced against potential thermal degradation of the precursor or product. Solvent systems often comprise polar aprotic solvents such as dimethylformamide or acetonitrile, which dissolve both the precursor and methylating agents effectively and support nucleophilic substitution reactions. Optimization of these conditions has led to reproducible synthesis protocols that yield Diprenorphine C-11 with high radiochemical purity suitable for positron emission tomography studies [1] [2] [4].
| Parameter | Conditions/Details | Outcome/Notes |
|---|---|---|
| Precursor | 3-O-Trityl,6-O-desmethyl-diprenorphine | Selective protection for site-specific labeling |
| Radiolabeling Agent | [11C]Methyl iodide (gas phase) | High specific activity; moderate yield |
| Radiolabeling Agent | [11C]Methyl triflate | Higher reactivity; improved efficiency |
| Base | Sodium hydroxide or sodium hydride | Sodium hydride may improve yield; requires care |
| Temperature | 60–80 °C | Balances reaction rate and compound stability |
| Solvent | Polar aprotic solvents (e.g., DMF, acetonitrile) | Facilitates nucleophilic substitution |
| Deprotection | Acidic conditions for trityl group removal | Yields final product with >98% radiochemical purity |
| Radiochemical Yield | Up to 19% | Sufficient for clinical and research use |
| Specific Activity | Up to 1740 mCi/μmol (approx. 64 GBq/μmol) | High specific activity advantageous for PET |
The production of Carbon-11 methyl iodide, the primary radiolabeling precursor for Diprenorphine Carbon-11 synthesis, can be accomplished through two fundamentally different methodological approaches: gas-phase synthesis and wet synthesis methods. Each approach presents distinct advantages and limitations that significantly impact the final radiopharmaceutical product quality [1] [2] [3].
The gas-phase method employs direct reaction of cyclotron-produced [¹¹C]methane with molecular iodine at elevated temperatures, typically between 510-750°C [2] [4]. This approach generates [¹¹C]methyl iodide through a single-pass reaction mechanism where iodine atoms, produced from thermal dissociation of iodine molecules, abstract hydrogen from methane to yield methyl radicals, which subsequently react with iodine molecules to form the desired methylating agent [2]. The gas-phase method consistently produces [¹¹C]methyl iodide with yields exceeding 50% from [¹¹C]methane and achieves specific activities ranging from 15.5 to 64 gigabecquerels per micromole [1] [2].
In contrast, the wet synthesis approach involves the reduction of [¹¹C]carbon dioxide to [¹¹C]methane using hydrogen over a nickel catalyst, followed by conversion to [¹¹C]methyl iodide through aqueous or organic solvent-based reactions [5]. While this method typically yields higher overall radiochemical yields of 20-25%, the resulting specific activities are generally lower, ranging from 4 to 36 gigabecquerels per micromole, due to increased carbon-12 contamination from solvent impurities and atmospheric carbon dioxide ingress [1] [5].
| Parameter | Gas-Phase Method | Wet Method |
|---|---|---|
| Radiochemical Yield (%) | 12-19 [1] | 20-25 [1] |
| Specific Activity (GBq/μmol) | 15.5-64 [1] | 4-36 [1] |
| Synthesis Time (min) | 18-25 [1] | 30-40 [1] |
| Radiochemical Purity (%) | >98 [1] | >96 [1] |
| Automation Level | High [1] | Moderate [1] |
| Reproducibility | Excellent [1] | Good [1] |
| Carbon-12 Contamination | Lower [1] | Higher [5] |
The gas-phase approach demonstrates superior performance in terms of specific activity optimization, which is critical for receptor occupancy studies where high molar activity is essential to avoid pharmacological effects and ensure accurate quantification of receptor binding parameters [1] [6]. The reduced carbon-12 contamination inherent in gas-phase synthesis results from the elimination of organic solvents and aqueous systems that can introduce carrier carbon, thereby maintaining the theoretical specific activity closer to the maximum achievable value [4] [6].
The TRACERlab FX platform represents a comprehensive automated synthesis system specifically designed for the production of Carbon-11 labeled radiopharmaceuticals under Good Manufacturing Practice conditions. The platform integrates multiple functional modules to provide a complete synthesis, purification, and formulation workflow for [¹¹C]Diprenorphine production [7] [8].
The system architecture incorporates a TRACERlab FX MeI module for precursor production coupled with TRACERlab FX M synthesis modules for radiolabeling reactions [7]. The MeI module utilizes the gas-phase method for [¹¹C]methyl iodide production, featuring automated trapping of [¹¹C]carbon dioxide at -180°C, conversion to [¹¹C]methane through catalytic reduction, and subsequent iodination through direct reaction with iodine vapor [9] [8]. The system achieves [¹¹C]methyl iodide production within 7 minutes from initial carbon dioxide trapping, with yields exceeding 50% non-decay corrected [9].
| Component | Specification | Key Advantage |
|---|---|---|
| Target Gas Processing | Automated CO2/CH4 trapping and conversion [7] | High specific activity precursor generation |
| Methyl Iodide Production | Gas-phase direct iodination at elevated temperature [8] | Reduced carbon-12 contamination |
| Synthesis Module | Fully automated reactor with heating/cooling/stirring [7] | Reproducible reaction conditions |
| Purification System | Built-in semi-preparative HPLC with radiodetector [7] | Integrated workflow efficiency |
| Formulation System | Automated sterile formulation and dispensing [7] | Clinical-ready product preparation |
| Quality Control Integration | Real-time monitoring of temperature, pressure, radioactivity [7] | Real-time process monitoring |
| GMP Compliance Features | Password protection, process validation protocols [7] | Regulatory compliance assurance |
| Documentation System | Complete batch documentation with traceability [7] | Complete audit trail |
The synthesis module features a multi-position reactor system with precise temperature control ranging from -40°C to 180°C, enabling optimal reaction conditions for various radiolabeling reactions [7]. The integrated high-performance liquid chromatography system employs semi-preparative columns with online radioactivity and ultraviolet detection, providing real-time monitoring of reaction progress and automated product collection [7] [1]. The formulation system ensures sterile product preparation through integrated sterile filtration and automated dispensing into sterile vials under aseptic conditions [7].
The platform implementation for [¹¹C]Diprenorphine synthesis involves loading the norDiprenorphine precursor in dimethylformamide solution into the reaction vessel, followed by automated delivery of [¹¹C]methyl iodide and base for the O-methylation reaction [1]. The reaction proceeds at elevated temperature (typically 80-100°C) for 2-5 minutes, after which the crude product mixture is automatically transferred to the purification system [1] [10]. High-performance liquid chromatography separation is performed using a Genesis C18 column with methanol-water mobile phases, achieving baseline separation of the desired product from precursor and impurities [1] [11].
Good Manufacturing Practice compliance in radiopharmaceutical production requires comprehensive implementation of quality systems covering personnel qualification, equipment validation, process control, and documentation management [12] [13] [14]. The production of [¹¹C]Diprenorphine under Good Manufacturing Practice conditions necessitates adherence to regulatory guidelines established by the Food and Drug Administration, European Medicines Agency, and International Conference on Harmonisation [13] [14].
Personnel qualification protocols require comprehensive training programs covering radiation safety, aseptic technique, quality control procedures, and Good Manufacturing Practice principles [12] [14]. All production personnel must demonstrate competency through written examinations and practical assessments, with ongoing training requirements to maintain qualification status [14]. The production facility must maintain controlled access with appropriate security measures and personnel monitoring systems [12].
Equipment validation follows a structured approach encompassing Installation Qualification, Operational Qualification, and Performance Qualification phases [12] [14]. Installation Qualification verifies that equipment is installed according to manufacturer specifications and facility requirements [12]. Operational Qualification confirms that equipment operates within predetermined parameters across all operating ranges [12]. Performance Qualification demonstrates that equipment consistently produces products meeting predetermined specifications under normal operating conditions [14].
| GMP Requirement | Implementation | Compliance Evidence | Frequency |
|---|---|---|---|
| Personnel Qualification | Training and certification programs [14] | Training records and assessments | Initial + periodic retraining |
| Equipment Validation | Installation/Operational/Performance Qualification [12] | IQ/OQ/PQ documentation | Initial + periodic requalification |
| Process Validation | Process development and validation studies [14] | Validation reports and data | Initial + revalidation as needed |
| Documentation Control | Standard Operating Procedures (SOPs) [12] | Controlled document system | Continuous |
| Quality Control Testing | Release testing per specifications [12] | Certificate of Analysis (CoA) | Every batch |
| Environmental Controls | Cleanroom classification and monitoring [12] | Environmental monitoring data | Continuous monitoring |
| Batch Record Review | Qualified Person review and release [14] | Batch disposition records | Every batch |
| Change Control | Formal change control procedures [12] | Change control documentation | As needed |
Process validation for [¹¹C]Diprenorphine production involves demonstration of consistent product quality through multiple consecutive production runs [14]. Validation studies must demonstrate reproducible radiochemical yields, specific activities, and purity profiles within predetermined acceptance criteria [12] [14]. Critical process parameters including reaction temperature, time, precursor concentration, and purification conditions must be established and controlled within validated ranges [12].
Environmental controls encompass cleanroom design and operation according to appropriate classification standards, typically ISO 14644 Class C or equivalent for radiopharmaceutical production areas [12]. Continuous monitoring of particulate contamination, microbial contamination, temperature, humidity, and differential pressure ensures maintenance of suitable environmental conditions [12]. Personnel gowning procedures and equipment cleaning protocols must be validated and implemented to prevent cross-contamination [14].
Quality control testing for [¹¹C]Diprenorphine encompasses comprehensive analytical evaluation to ensure product safety, efficacy, and regulatory compliance [15] [16]. The testing protocol includes assessment of radiochemical identity, radiochemical purity, chemical purity, specific activity, radionuclide purity, sterility, bacterial endotoxins, pH, osmolality, and residual solvents [17] [15].
| Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Radiochemical Purity | ≥95% [15] | Radio-HPLC [15] | Pass if ≥95% |
| Chemical Purity | ≥95% [15] | UV-HPLC [15] | Pass if ≥95% |
| Specific Activity | ≥10 GBq/μmol [16] | Radio-HPLC with mass detection [16] | Pass if meets minimum |
| Radionuclide Identity | Carbon-11 confirmed [15] | Decay curve analysis [15] | Pass if half-life matches |
| pH | 6.0-8.5 [17] | pH meter [17] | Pass if within range |
| Osmolality | ≤400 mOsm/kg [17] | Osmometer [17] | Pass if ≤400 |
| Sterility | Sterile [17] | Membrane filtration [17] | Pass if no growth |
| Bacterial Endotoxins | ≤17.5 EU/mL [17] | LAL test [17] | Pass if ≤17.5 |
| Residual Solvents | Within USP limits [17] | GC or HPLC [17] | Pass if within limits |
Radiochemical purity determination employs high-performance liquid chromatography with radioactivity detection to quantify the percentage of total radioactivity present as the desired radiopharmaceutical [15] [18]. The analytical method utilizes reversed-phase chromatography, typically employing C18 stationary phases with methanol-water mobile phases containing appropriate buffer systems [15] [19].
| Analysis Method | Detection Principle | Typical Column/Phase | Mobile Phase | Quantification Range | Advantages |
|---|---|---|---|---|---|
| Radio-HPLC | Radioactivity flow detection [15] | C18 reversed-phase [15] | MeOH/H2O with buffer [15] | 0.1-100% [15] | High resolution, quantitative |
| Radio-TLC | Radioactivity spot analysis [15] | Silica gel plates [15] | Organic solvent systems [15] | 1-100% [15] | Rapid, cost-effective |
| Gamma Spectroscopy | Energy spectrum analysis [15] | N/A - detector only | N/A | Qualitative [15] | Radionuclide identification |
| Mass Spectrometry | Mass-to-charge ratio [15] | C18 with ESI interface [15] | MeOH/H2O with volatile buffer [15] | 0.01-100% [15] | High specificity |
| UV-HPLC | UV absorption [15] | C18 reversed-phase [15] | MeOH/H2O with buffer [15] | 0.1-100% [15] | Chemical purity assessment |
The radio-high-performance liquid chromatography method for [¹¹C]Diprenorphine analysis employs a Genesis C18 column (4.6 × 250 mm, 4 μm particle size) with a mobile phase consisting of methanol and 0.1 molar ammonium formate (65:35 volume/volume) at a flow rate of 3.5 milliliters per minute [17] [19]. The method achieves baseline separation of [¹¹C]Diprenorphine from potential radiochemical impurities including unreacted [¹¹C]methyl iodide, hydrolyzed precursor, and methylation byproducts [19].
Radiochemical purity acceptance criteria require ≥95% of total radioactivity to be present as [¹¹C]Diprenorphine [15]. The method demonstrates excellent precision with relative standard deviations typically less than 2% and accuracy within ±5% of theoretical values [19]. Method validation encompasses linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, range, and robustness according to International Conference on Harmonisation guidelines [15] [20].
Specific activity optimization represents a critical aspect of [¹¹C]Diprenorphine production, as high molar activity is essential for successful positron emission tomography imaging applications, particularly in receptor occupancy studies where low specific activity can result in receptor saturation and compromised imaging results [6] [16] [21].
The specific activity of Carbon-11 labeled compounds is fundamentally limited by contamination with stable carbon-12 isotopes, which can originate from multiple sources including target gas impurities, synthesis reagents, reaction vessels, and atmospheric carbon dioxide ingress [6] [16]. Optimization strategies focus on minimizing carbon-12 contamination at each stage of the synthesis process while maximizing the incorporation efficiency of Carbon-11 into the final product [6] [21].
| Optimization Strategy | Implementation Method | Impact on Specific Activity | Typical SA Range (GBq/μmol) |
|---|---|---|---|
| Gas-Phase [¹¹C]MeI Production | Direct I2 reaction with [¹¹C]CH4 [2] | Reduces ¹²C contamination by 60-80% [6] | 15.5-64 [1] |
| Target Gas Purification | Molecular sieve purification [6] | Increases SA by 20-40% [6] | 20-50 [6] |
| Minimized Reaction Volume | Microvolume reaction chambers [21] | Increases SA by 50-200% [21] | 50-200 [21] |
| High-Purity Reagents | Pharmaceutical grade solvents [6] | Increases SA by 10-30% [6] | 15-40 [6] |
| System Decontamination | Regular cleaning protocols [6] | Maintains consistent SA [6] | 15-35 [6] |
| Reduced Synthesis Time | Automated synthesis modules [6] | Reduces decay losses [6] | 20-45 [6] |
| Carrier-Free Precursors | Deuterated or protected precursors [6] | Reduces competitive reactions [6] | 25-60 [6] |
| Optimized Trapping Conditions | Cryogenic trapping at -180°C [9] | Improves precursor recovery [9] | 18-45 [9] |
Target gas purification represents the primary source of specific activity optimization, as impurities in the nitrogen target gas directly impact the molar activity of the produced [¹¹C]carbon dioxide [6]. Molecular sieve purification systems remove trace water, carbon dioxide, and organic contaminants from the nitrogen target gas, resulting in specific activity improvements of 20-40% [6]. The gas-phase production method for [¹¹C]methyl iodide eliminates aqueous systems that can introduce carrier carbon, achieving 60-80% reduction in carbon-12 contamination compared to wet synthesis methods [6].
Microvolume synthesis approaches demonstrate substantial improvements in specific activity by concentrating the radioactive precursor in minimal volumes, thereby increasing the effective concentration of Carbon-11 relative to carbon-12 contaminants [21]. Implementation of microvolume reaction chambers can increase specific activity by 50-200%, although this approach requires specialized equipment and may impact overall radiochemical yields [21].
System decontamination protocols involve regular cleaning procedures to remove accumulated carbon-12 contamination from synthesis equipment [6]. Cleaning protocols typically employ organic solvents followed by high-temperature conditioning cycles to remove adsorbed carbon-containing compounds from reaction vessels, transfer lines, and valves [6]. Regular maintenance intervals are established based on specific activity monitoring data to ensure consistent product quality [6].